N-Hydroxyisoquinoline-8-carbimidoyl chloride
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Overview
Description
N-Hydroxyisoquinoline-8-carbimidoyl chloride is a chemical compound with the molecular formula C10H7ClN2O It is known for its unique structure, which includes an isoquinoline ring substituted with a hydroxy group and a carbimidoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxyisoquinoline-8-carbimidoyl chloride typically involves the reaction of isoquinoline derivatives with appropriate reagents to introduce the hydroxy and carbimidoyl chloride functionalities. One common method involves the chlorination of N-hydroxyisoquinoline with thionyl chloride or phosphorus pentachloride to form the carbimidoyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxyisoquinoline-8-carbimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbimidoyl chloride group can be reduced to form amine derivatives.
Substitution: The chloride group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted isoquinoline compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
N-Hydroxyisoquinoline-8-carbimidoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxyisoquinoline-8-carbimidoyl chloride involves its interaction with molecular targets such as enzymes and proteins. The carbimidoyl chloride group can react with nucleophilic sites on proteins, leading to covalent modification and inhibition of enzyme activity. This property makes it useful in studies of enzyme function and inhibition .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxyisoquinoline-7-carbimidoyl chloride
- N-Hydroxyisoquinoline-6-carbimidoyl chloride
Uniqueness
N-Hydroxyisoquinoline-8-carbimidoyl chloride is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for targeted research applications .
Properties
Molecular Formula |
C10H7ClN2O |
---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
(8Z)-N-hydroxyisoquinoline-8-carboximidoyl chloride |
InChI |
InChI=1S/C10H7ClN2O/c11-10(13-14)8-3-1-2-7-4-5-12-6-9(7)8/h1-6,14H/b13-10- |
InChI Key |
DGTQVISITXOQDQ-RAXLEYEMSA-N |
Isomeric SMILES |
C1=CC2=C(C=NC=C2)C(=C1)/C(=N/O)/Cl |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)C(=NO)Cl |
Origin of Product |
United States |
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